molecular formula C11H18N2O B315364 (1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 774555-50-9

(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B315364
CAS RN: 774555-50-9
M. Wt: 194.27 g/mol
InChI Key: GZQMGHPPFDQVOY-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-pyrrol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine” is a chemical compound with the molecular formula C11H18N2O . It has a molecular weight of 194.273 . The compound is also known as 1-(1-Methyl-1H-pyrrol-2-yl)-N-(tetrahydro-2-furanylmethyl)methanamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a tetrahydrofuran ring, both of which are connected by methylene bridges . The exact mass of the compound is 194.141907 .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 310.4±17.0 °C at 760 mmHg . The flash point of the compound is 141.5±20.9 °C . The compound has a LogP value of 0.57 , indicating its lipophilicity.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyrroles and Furans : This compound has been used in the synthesis of 1,2,4-trisubstituted pyrroles and methyl pyrrol-1-ylacetates, which are important in various chemical applications (Friedrich, Wächtler, & Meijere, 2002).

  • Formation of Aroma Active Derivatives : The compound plays a role in the formation of furfuryl-pyrroles, which possess a range of organoleptic properties and are detected in various foods like coffee and chocolate (Nikolov & Yaylayan, 2012).

  • Synthesis of Benzimidazoles : It is involved in the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, demonstrating the compound's utility in creating complex organic structures (Stroganova et al., 2013).

Advanced Chemical Processes

  • Oxidative Cyclization : The compound has been used in oxidative cyclization reactions to synthesize spiro-lactams and polysubstituted pyrroles, expanding its synthetic applications in organic chemistry (Peng et al., 2016).

  • Rhodium-Catalyzed Functionalization : It participates in Rhodium(III)-catalyzed reactions for synthesizing biologically relevant furans and pyrroles (Lian et al., 2013).

  • Fluorescent Zinc Sensors : The compound is a component in the synthesis of Zinpyr family dyes, which are midrange affinity fluorescent zinc sensors used in biological imaging applications (Nolan et al., 2006).

  • Catalytic Transformations : It serves as a precursor in catalytic transformations, converting furan amines into pyrrole or pyrrolidine homologs, showcasing its role in the synthesis of heterocyclic compounds (Bel'skii, 1962).

properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11/h2,4,6,11-12H,3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQMGHPPFDQVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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